1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core linked to a 4-fluorophenyl group via a carboxamide bridge.
Properties
IUPAC Name |
1-ethyl-N-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPGGQRFCNWXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: Anti-inflammatory Activity Data
| Compound Name | COX Inhibition IC50 (µM) |
|---|---|
| 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | 3.8 |
| Reference Compound (e.g., Aspirin) | 2.5 |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, demonstrating that this compound exhibits significant anti-inflammatory effects comparable to known anti-inflammatory drugs .
2. Anticancer Activity
The anticancer properties of 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been evaluated against various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.08 | Apoptosis Induction |
| A549 (Lung Cancer) | 0.46 | Aurora-A Kinase Inhibition |
| NCI-H460 (Lung Cancer) | 0.39 | Autophagy Induction |
In particular, the compound demonstrated an IC50 value of 0.08 µM against MCF-7 cells, indicating potent anticancer activity . The mechanism involves apoptosis and inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives, including 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, have also been explored. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains.
Table 3: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The MIC values suggest that this compound exhibits moderate antimicrobial activity against both gram-positive and gram-negative bacteria .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with pyrazole derivatives led to a significant reduction in inflammatory markers compared to placebo .
- Cancer Treatment Study : A study on lung cancer patients treated with pyrazole derivatives reported improved survival rates and reduced tumor sizes when combined with standard chemotherapy regimens .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a lead compound in the development of new drugs. Its structure allows for modifications that can enhance its efficacy against specific biological targets.
- Target Enzymes and Receptors : Research indicates that it can interact with various enzymes and receptors, potentially leading to the development of inhibitors or modulators for therapeutic purposes. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediator synthesis, which is crucial in treating inflammatory diseases .
Pharmaceuticals
1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has shown promise in formulating new pharmaceuticals with potential therapeutic effects, including:
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways positions it as a candidate for anti-inflammatory drug development.
- Anticancer Activities : Studies have indicated that it may affect apoptosis pathways by upregulating genes involved in cell death, making it a potential agent in cancer therapy.
Materials Science
The compound can be utilized in the synthesis of novel materials with desired properties:
- Conductivity and Fluorescence : Its unique chemical structure may lead to materials with enhanced electrical conductivity or fluorescence characteristics, suitable for applications in electronic devices or sensors.
Biological Studies
In biological research, 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can be employed to study molecular interactions and biological processes:
- Enzyme Inhibition Studies : It can be used to investigate the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways.
- Receptor Binding Studies : The compound's interaction with various receptors can help elucidate signaling pathways involved in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Pyrazole Core
Variations in pyrazole substituents significantly influence physicochemical and biological properties:
Analysis : The presence of electron-withdrawing groups (e.g., CF3 in I-4) enhances agrochemical activity, while alkyl groups (e.g., ethyl or methyl) improve metabolic stability .
Modifications at the Amide Nitrogen
The amide nitrogen’s substitution pattern affects target binding and solubility:
Analysis : Bulky substituents (e.g., cyclohexyl) may improve blood-brain barrier penetration, whereas polar groups (e.g., methoxyethyl) enhance aqueous solubility .
Agrochemicals:
- I-4 : Exhibits 55% yield in synthesis and potent insecticidal activity against Lepidoptera, attributed to the hexafluoro-methoxypropan-2-yl group .
- I-2 : A related diamide with 53% yield; demonstrates broad-spectrum fungicidal activity due to perfluoropropan-2-yl integration .
Medicinal Chemistry:
- Compound 13 (): A 1H-pyrazole-3-carboxamide derivative with adamantane substitution; used in calcium mobilization assays for receptor activity studies .
- Synthetic Cannabinoids (): Pyrazole carboxamides like 5F-AB-FUPPYCA show psychoactive effects via cannabinoid receptor modulation, highlighting structural risks .
Contrasts : While agrochemical derivatives prioritize halogenated groups for bioactivity, medicinal analogs focus on target-specific substitutions (e.g., adamantane for CNS targets) .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of pyrazole precursors with fluorophenyl derivatives. For example, pyrazole-3-carboxylic acid derivatives are often coupled with substituted anilines using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen . Reaction optimization includes adjusting temperature (e.g., 80°C for 10–12 hours), solvent polarity, and stoichiometric ratios. Purification via silica chromatography (ethyl acetate/hexane gradients) typically yields >75% purity, with final crystallization in ethanol improving purity to >95% .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming the ethyl group (δ ~1.3–1.5 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and fluorophenyl substituents (δ ~7.0–7.5 ppm for aromatic protons).
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 248.1) and detects impurities .
- FT-IR : Confirms carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves stereochemistry and packing interactions (e.g., torsion angles between pyrazole and fluorophenyl groups) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data when determining the molecular structure?
- Methodological Answer : Contradictions in X-ray data (e.g., R-factor variability) arise from crystal quality or refinement parameters. Strategies include:
- Data collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts .
- Refinement : Employ SHELXL for anisotropic displacement parameters and validate with publCIF to ensure compliance with IUCr standards .
- Validation tools : Check data-to-parameter ratios (>10:1 recommended) and mean σ(C–C) bond lengths (target <0.005 Å) .
Q. What strategies are employed to analyze the compound’s bioactivity, particularly regarding fluorophenyl group interactions?
- Methodological Answer :
- Docking studies : Model the fluorophenyl moiety’s interaction with hydrophobic pockets in target proteins (e.g., kinase inhibitors). Use AutoDock Vina with AMBER force fields .
- SAR analysis : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) via in vitro assays (IC50 measurements) to quantify substituent effects on potency .
- Metabolic stability : Assess fluorophenyl’s resistance to oxidative metabolism using liver microsome assays (e.g., human CYP3A4 isoform) .
Q. How does the ethyl group influence the compound’s physicochemical properties and bioavailability?
- Methodological Answer :
- LogP calculations : The ethyl group increases hydrophobicity (predicted LogP ~2.5 vs. ~1.8 for methyl analogs), enhancing membrane permeability .
- Solubility : Use shake-flask assays (pH 7.4 PBS) to measure aqueous solubility, which decreases with alkyl chain length but improves with co-solvents (e.g., 10% DMSO) .
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC, noting ethyl’s resistance to hydrolysis compared to ester analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
